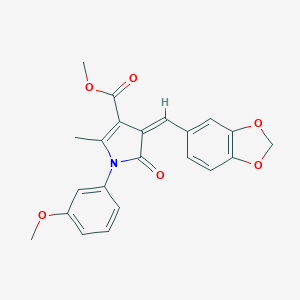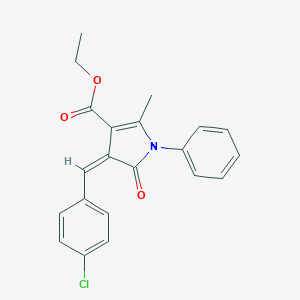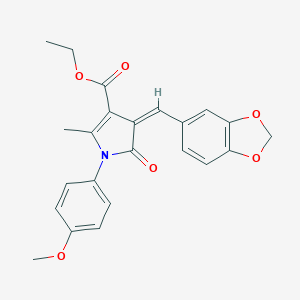![molecular formula C17H21ClN4O B299054 6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as CMI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CMI belongs to the class of imidazo[1,2-a]pyridine derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of CMI is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes or proteins in the body. For example, CMI has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the proteasome, which plays a key role in protein degradation.
Biochemical and Physiological Effects:
CMI has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, CMI has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMI for lab experiments is its ability to inhibit the activity of certain enzymes or proteins, which makes it a useful tool for studying their function. However, one limitation of CMI is its potential toxicity, which can vary depending on the dose and duration of treatment. Therefore, careful consideration should be given to the experimental conditions when using CMI in lab experiments.
Orientations Futures
There are several areas of future research that could be explored with regards to CMI. One area of interest is the development of novel drug formulations that can increase the bioavailability and efficacy of CMI. Another area of research could focus on the identification of new targets for CMI, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could investigate the potential use of CMI in combination with other drugs or therapies to enhance their efficacy.
Méthodes De Synthèse
The synthesis of CMI involves a multi-step process that has been described in detail in several research papers. The most common method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cyclooctanone in the presence of chloroacetyl chloride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain CMI.
Applications De Recherche Scientifique
CMI has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Several research studies have investigated the use of CMI in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
Nom du produit |
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
|---|---|
Formule moléculaire |
C17H21ClN4O |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
6-chloro-N-(cyclooctylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21ClN4O/c1-12-16(22-11-13(18)9-10-15(22)19-12)17(23)21-20-14-7-5-3-2-4-6-8-14/h9-11H,2-8H2,1H3,(H,21,23) |
Clé InChI |
DLIRSUSFAFLKEA-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCC3 |
SMILES canonique |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298971.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)